1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” appears to contain an azetidine ring, a tetrahydropyrimidine ring, and a nitrile group. Azetidine is a four-membered ring with one nitrogen atom . Tetrahydropyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . The nitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Scientific Research Applications
Antioxidant Activity
Compounds derived from tetrahydropyrimidine, similar to 1-(Azetidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been utilized in the synthesis of various fused heterocyclic compounds, showing notable antioxidant activities. These include thiazolopyrimidines, tetrazolopyrimidine, and pyrrolothiazolopyrimidine derivatives (Salem, Farhat, Errayes, & Madkour, 2015).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the tetrahydropyrimidine derivative, have demonstrated moderate to high antiviral activities against the hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Cytotoxic and Antimicrobial Activities
A pyrimidinethione derivative, structurally similar to this compound, showed promising results in antitumor and antimicrobial activity evaluation, highlighting its potential in medical research applications (Ramadan, El‐Helw, & Sallam, 2019).
Antimicrobial Applications in Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivatives, prepared using a compound similar to this compound, showed antimicrobial activities against fungi and various bacteria (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).
Antitubercular Activity
1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives, related to the chemical , were found to have potent antitubercular activity, providing a new avenue for developing antitubercular agents (Boukthir, Fethi, Halloum, Kremer, & Chabchoub, 2013).
Preparation in Drug Discovery
The introduction of azetidin-3-yl groups into heteroaromatic bases, akin to this compound, has been achieved for use in the drug discovery industry, particularly in the development of inhibitors like gefitinib (Duncton, Estiarte, Johnson, Cox, O'mahony, Edwards, & Kelly, 2009).
Properties
IUPAC Name |
1-(azetidin-3-yl)-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-1-5-4-12(6-2-10-3-6)8(14)11-7(5)13/h4,6,10H,2-3H2,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGAAFFKBQDSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C(=O)NC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.